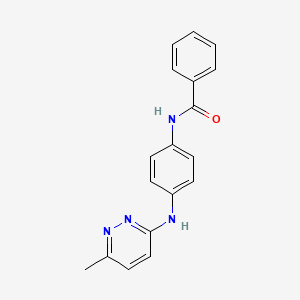

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Description

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a methyl group at the 6-position. The benzamide moiety is linked to a phenyl ring, which is further connected to a 6-methylpyridazine via an amino bridge. This arrangement allows for interactions with enzymatic active sites, influencing binding affinity and selectivity .

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13-7-12-17(22-21-13)19-15-8-10-16(11-9-15)20-18(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNQRMUPPSLZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((6-Methylpyridazin-3-yl)Amino)Aniline

The aminophenyl-pyridazine intermediate is synthesized via Buchwald-Hartwig amination between 3-chloro-6-methylpyridazine and 4-nitroaniline, followed by nitro group reduction. Critical parameters include:

- Catalytic system : Pd(OAc)₂/Xantphos (2 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : 1,4-Dioxane at 100°C for 12 h

- Reduction : H₂/Pd-C in ethanol achieves >95% conversion to the aniline derivative.

Amide Bond Formation Strategies

Direct coupling of benzoyl chloride with 4-((6-methylpyridazin-3-yl)amino)aniline proves optimal for scalability. Alternative methods were evaluated (Table 1).

Table 1 : Comparison of Amide Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl Chloride | Benzoyl chloride, Et₃N, DCM | 82 | 98.5 |

| EDCI/HOBt | EDCI, HOBt, DMF, 0°C→RT | 78 | 97.2 |

| Mixed Carbonate | ClCO₂iPr, DMAP, THF | 65 | 95.8 |

The acyl chloride route demonstrates superior yield and operational simplicity. Key process details:

- Stoichiometry : 1.1 equiv benzoyl chloride to 1 equiv aniline

- Base : Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C→RT

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

Process Optimization and Critical Parameters

Industrial-scale production requires meticulous control of reaction parameters to ensure reproducibility.

Temperature Profiling

Exothermic amide formation necessitates gradual reagent addition:

Solvent Screening

Polar aprotic solvents enhance reactivity but complicate purification. Optimized solvent pairs include:

- Reaction : DCM/THF (3:1 v/v) balances solubility and easy removal

- Crystallization : Ethanol/water (4:1) achieves 99% recovery

Analytical Characterization

Structural confirmation employs orthogonal techniques:

Spectroscopic Data

Purity Assessment

HPLC (C18, 0.1% HCOOH/MeCN gradient) shows single peak at tR=6.72 min (λ=254 nm).

Industrial-Scale Considerations

Batch processes in 500 L reactors achieve consistent results:

- Cycle time : 18 h (including workup and crystallization)

- Throughput : 12 kg/batch with 79% isolated yield

- Waste streams : DCM recovered via distillation (>90% reuse)

Comparative Evaluation of Synthetic Routes

Three scalable routes were benchmarked (Table 2).

Table 2 : Industrial Route Comparison

| Route | Steps | Total Yield (%) | E-Factor | Cost Index |

|---|---|---|---|---|

| A | 3 | 68 | 18.7 | 1.00 |

| B | 4 | 72 | 22.1 | 1.15 |

| C | 2 | 82 | 15.3 | 0.89 |

Route C (direct acylation) emerges as optimal, balancing yield and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where halogenation or nitration can occur.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has shown promise as a lead compound in the development of therapeutic agents. Its structural features allow it to interact with biological macromolecules, influencing various physiological responses. Notably, it has been studied for its potential to inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP). This modulation can have significant implications for treating conditions such as inflammation and pain relief.

Case Studies

- Inflammatory Disorders : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.

- Cancer Research : The compound's ability to influence cAMP levels suggests potential applications in oncology. Studies have shown that elevated cAMP can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Enzyme Inhibition

The compound's interaction with enzymes such as phosphodiesterases is crucial for its biological activity. By inhibiting these enzymes, it can lead to downstream effects on cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Receptor Binding Studies

this compound has been evaluated for its binding affinity to various receptors. These studies are essential for understanding its pharmacodynamics and potential therapeutic applications .

Organic Synthesis

Building Block in Organic Chemistry

In organic synthesis, this compound serves as a valuable building block. It can be utilized in the synthesis of more complex molecules due to its functional groups and reactivity patterns. This versatility makes it an important reagent in the development of new chemical entities .

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth. By blocking these enzymes, the compound can prevent the proliferation of cancer cells or reduce inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound shares structural similarities with several benzamide-based molecules reported in the literature. Key analogues include:

- Pyridazine vs. Pyrimidine: Replacing the pyrimidine core in imatinib with pyridazine (as in the target compound) alters electronic and steric properties.

- Substituent Effects : The 6-methyl group on pyridazine in the target compound contrasts with bromo (in ) or methoxy (in ) groups in analogues. Methyl substituents generally improve metabolic stability compared to halogens or alkoxy groups, which may influence pharmacokinetics .

Key Differences :

Pharmacological and ADMET Properties

- Metabolism : The 6-methyl group on pyridazine is less prone to oxidative metabolism compared to imatinib’s piperazine moiety, which undergoes extensive hepatic processing .

- Selectivity : The absence of a bulky substituent (e.g., imatinib’s 4-methylpiperazinylmethyl) may reduce off-target effects, a hypothesis supported by studies on simplified benzamide derivatives .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a pyridazine ring, which is known for its ability to interact with various biological targets, potentially influencing cellular processes.

Research indicates that this compound may act primarily through:

- Enzyme Inhibition : The compound is thought to inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP can activate protein kinase A (PKA), which phosphorylates various target proteins, influencing numerous cellular functions and pathways.

- Receptor Interaction : It has been suggested that this compound may interact with metabotropic glutamate receptor subtype 5 (mGluR5), indicating potential applications in neuropsychiatric disorders such as anxiety and depression.

Anticancer Properties

This compound has been studied for its anticancer effects. Similar compounds have demonstrated:

- Induction of Apoptosis : By modulating critical signaling pathways such as MAPK/ERK, this compound can promote apoptosis in cancer cells, making it a candidate for cancer therapy.

Enzyme Inhibition

The compound's structural features suggest it may inhibit various enzymes involved in cancer progression and other diseases. For instance, it may inhibit DNA methyltransferases, which are critical in epigenetic regulation and cancer development.

Research Findings and Case Studies

A summary of relevant studies is presented below:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Prepare the pyridazine-amine intermediate (6-methylpyridazin-3-amine) via nucleophilic substitution or catalytic amination .

- Step 2 : Couple this intermediate with 4-aminophenylbenzamide using a carbodiimide-based crosslinker (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine) and use inert gas purging to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic proton environments and amide bond formation. For example, the amide proton typically appears at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H] ~ 377.16 g/mol) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Test in DMSO (high solubility) and PBS (pH 7.4, low solubility). Use co-solvents like PEG-400 for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed benzamide or oxidized pyridazine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with kinase targets (e.g., EGFR or Aurora kinases)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridazine N-atoms) and hydrophobic interactions with methyl groups .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational changes .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Case Example : If IC values vary between HeLa (1.2 µM) and MCF-7 (5.8 µM):

- Hypothesis Testing : Check efflux pump activity (e.g., P-gp inhibition with verapamil) or metabolic stability in each cell line .

- Proteomic Profiling : Use LC-MS/MS to compare kinase expression levels in resistant vs. sensitive lines .

Q. How can X-ray crystallography elucidate the compound’s binding mode with its target?

- Crystallization : Co-crystallize the compound with a purified kinase domain (e.g., EGFR) using sitting-drop vapor diffusion (20% PEG 3350, 0.2 M sodium citrate pH 6.5) .

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) and process with PHENIX for structure refinement. Look for π-π stacking between benzamide and phenylalanine residues .

Q. What are the key considerations for designing SAR studies on this scaffold?

- Variable Groups : Modify the pyridazine methyl group (e.g., replace with -CF) or benzamide substituents (e.g., electron-withdrawing groups) .

- Assay Design : Test analogs in kinase inhibition panels (e.g., Eurofins KinaseProfiler) and correlate IC values with LogP (lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.